4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-YL)benzaldehyde
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Overview
Description
4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-YL)benzaldehyde is a chemical compound that features a trifluoromethyl group, an oxadiazole ring, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-YL)benzaldehyde typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazides with nitriles in the presence of a dehydrating agent can form the oxadiazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate the substitution reaction.
Aldehyde Formation: The benzaldehyde moiety can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of a substituted benzene with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-YL)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group and the oxadiazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: 4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-YL)benzoic acid.
Reduction: 4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-YL)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical structures.
Biological Studies: The compound can be used in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-YL)benzaldehyde depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Chemical Reactivity: The trifluoromethyl group and oxadiazole ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Lacks the oxadiazole ring, making it less versatile in certain applications.
2-(1,2,4-Oxadiazol-3-YL)benzaldehyde: Lacks the trifluoromethyl group, affecting its chemical reactivity and properties.
4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-YL)benzoic acid: An oxidized derivative with different chemical properties and applications.
Uniqueness
4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-YL)benzaldehyde is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H5F3N2O2 |
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Molecular Weight |
242.15 g/mol |
IUPAC Name |
2-(1,2,4-oxadiazol-3-yl)-4-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)7-2-1-6(4-16)8(3-7)9-14-5-17-15-9/h1-5H |
InChI Key |
FOUXJBBCWNAKDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=NOC=N2)C=O |
Origin of Product |
United States |
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